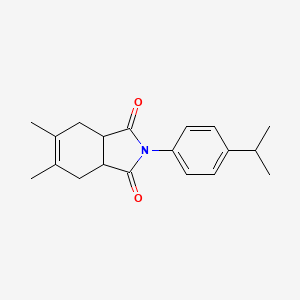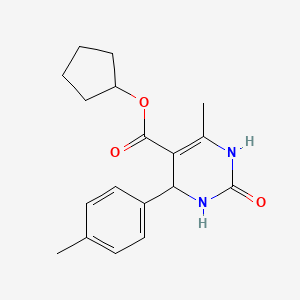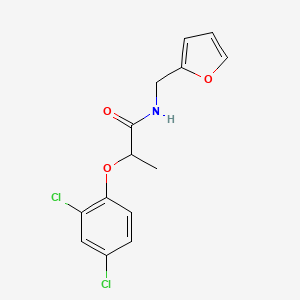
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide, also known as BHDMB, is a synthetic compound with potential applications in scientific research. BHDMB is a benzamide derivative that has gained attention due to its unique chemical structure and potential biological activities. In
Wirkmechanismus
The mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have antitumor activity and are being investigated as potential cancer therapies.
Biochemical and Physiological Effects
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has also been shown to modulate the immune system by inhibiting the production of certain cytokines, which are signaling molecules involved in immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its potential as a cancer therapy. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for further investigation as a cancer therapy. One limitation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide. One direction is the exploration of its potential as a cancer therapy. Further studies are needed to determine the efficacy of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide in animal models and clinical trials. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide may have applications in the treatment of inflammatory diseases and oxidative stress-related conditions. Additionally, further studies are needed to elucidate the mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide and its effects on various signaling pathways and enzymes.
Synthesemethoden
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide can be synthesized via a multi-step process, starting with the reaction of 4-hydroxybenzaldehyde with 2,5-dimethoxybenzaldehyde to form 4-hydroxy-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-13-18(22(26)23-15-8-10-16(24)11-9-15)20(28-2)12-17(19)21(25)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJAVRWBOZLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)


![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162417.png)
![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)